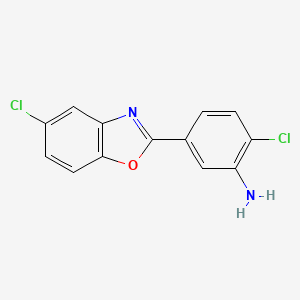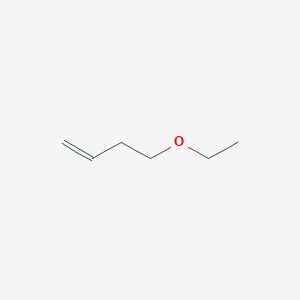
(1S,2S)-(-)-1-Phenylpropylene oxide
Vue d'ensemble
Description
(1S,2S)-(-)-1-Phenylpropylene oxide is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its phenyl group attached to an oxirane ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s chirality and reactivity make it a subject of interest for stereoselective synthesis and asymmetric catalysis.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trans-2-Methyl-3-Phenyloxirane . These factors may include temperature, pH, and the presence of other substances that can react with the compound. It should be stored in a cool, dry, well-ventilated place, away from sources of ignition and oxidizing agents .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be converted to the epoxide trans-phenylpropylene oxide and cinnamyl alcohol in human liver microsomes . This process involves the enzymes CYP2E1, CYP1A2, and CYP3A4 .
Molecular Mechanism
It is known to undergo epoxidation reactions, which involve the addition of an oxygen atom to form an epoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(-)-1-Phenylpropylene oxide typically involves the epoxidation of styrene derivatives. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. The process involves the continuous feed of styrene and oxidizing agents under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) are often employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-(-)-1-Phenylpropylene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetaldehyde or benzoic acid under specific conditions.
Reduction: Reduction reactions can convert the epoxide to phenylethanol or phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Phenylacetaldehyde, benzoic acid.
Reduction: Phenylethanol, phenylethylene glycol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2S)-(-)-1-Phenylpropylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers.
Comparaison Avec Des Composés Similaires
(1R,2R)-(+)-1-Phenylpropylene oxide: The enantiomer of (1S,2S)-(-)-1-Phenylpropylene oxide, with similar reactivity but opposite chirality.
Styrene oxide: A simpler epoxide without the chiral center, used in similar reactions but lacking the stereoselectivity.
Phenyl glycidyl ether: Another epoxide with a phenyl group, used in polymer chemistry and as a reactive intermediate.
Uniqueness: this compound is unique due to its chiral nature, making it valuable for asymmetric synthesis. Its ability to undergo a wide range of chemical reactions while maintaining enantioselectivity sets it apart from other similar compounds.
Propriétés
IUPAC Name |
(2S,3S)-2-methyl-3-phenyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCOJTATJWDGEU-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030904 | |
| Record name | trans-2-Methyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23355-97-7, 14212-54-5, 4518-66-5 | |
| Record name | rel-(2R,3R)-2-Methyl-3-phenyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23355-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1,2-epoxypropyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023355977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Methyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

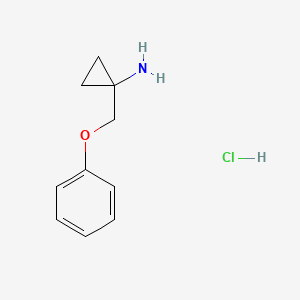
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B3425625.png)

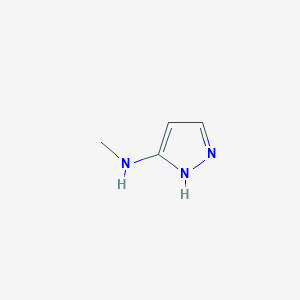

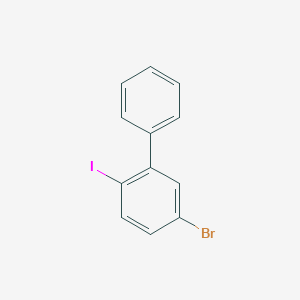

![[6-(3-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B3425638.png)

